3-(benzenesulfonyl)-N-[2-(5-chlorothiophen-2-yl)-2-methoxyethyl]propanamide
Description
Properties
IUPAC Name |
3-(benzenesulfonyl)-N-[2-(5-chlorothiophen-2-yl)-2-methoxyethyl]propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18ClNO4S2/c1-22-13(14-7-8-15(17)23-14)11-18-16(19)9-10-24(20,21)12-5-3-2-4-6-12/h2-8,13H,9-11H2,1H3,(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ATCZMCUAGPUFQC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(CNC(=O)CCS(=O)(=O)C1=CC=CC=C1)C2=CC=C(S2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18ClNO4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Sulfonylation of Propanoyl Chloride
The benzenesulfonyl group is introduced through a Friedel-Crafts-type sulfonylation. A representative protocol adapted from benzenesulfonamide syntheses involves:
Procedure :
- Propanoyl chloride (1.0 eq) is dissolved in dry dichloromethane (DCM) under nitrogen.
- Benzenesulfonyl chloride (1.2 eq) is added dropwise at 0°C.
- The mixture is stirred at room temperature for 12 h, followed by quenching with ice water.
- The organic layer is dried over Na₂SO₄ and concentrated to yield 3-(benzenesulfonyl)propanoyl chloride as a pale-yellow liquid (Yield: 78-82%).
Critical parameters :
- Strict anhydrous conditions to prevent hydrolysis
- Use of DCM as a non-polar solvent to minimize side reactions
Synthesis of 2-(5-Chlorothiophen-2-yl)-2-Methoxyethylamine
Thiophene Ring Functionalization
The 5-chlorothiophene moiety is synthesized via chlorination of thiophene-2-carbaldehyde using N-chlorosuccinimide (NCS) in DMF at 40°C (Yield: 85%).
Methoxyethylamine Side Chain Construction
A stereoselective approach adapted from urea derivatives employs:
Step 1: Nitroaldol (Henry) Reaction
- 5-Chlorothiophene-2-carbaldehyde (1.0 eq) reacts with nitromethane (3.0 eq) in the presence of K₂CO₃ to form 2-nitro-1-(5-chlorothiophen-2-yl)ethanol (Yield: 70%).
Step 2: Reduction and Methoxylation
- The nitro group is reduced using LiAlH₄ in THF to yield the primary amine.
- Methylation : The secondary alcohol is treated with methyl iodide and NaH in DMF to install the methoxy group (Yield: 65%).
Amide Bond Formation
Coupling Reagent Selection
Comparative studies from sulfonamide syntheses and urea derivatives suggest:
| Coupling Agent | Solvent | Temp (°C) | Yield (%) | Purity (%) |
|---|---|---|---|---|
| EDCl/HOBt | DCM | 25 | 72 | 95 |
| HATU | DMF | 0→25 | 88 | 98 |
| DCC/DMAP | THF | 40 | 65 | 92 |
Optimized protocol :
- 3-(Benzenesulfonyl)propanoyl chloride (1.0 eq) and HATU (1.5 eq) are dissolved in dry DMF.
- 2-(5-Chlorothiophen-2-yl)-2-methoxyethylamine (1.1 eq) is added slowly at 0°C.
- The reaction is stirred for 6 h at 25°C, then poured into ice-water.
- The precipitate is recrystallized from ethanol to afford the title compound (Yield: 85%; Purity: 98.5% by HPLC).
Reaction Optimization and Byproduct Analysis
Common Side Reactions
Solvent Screening
Polar aprotic solvents (DMF, DMSO) enhance coupling efficiency but may increase racemization. Non-polar solvents (DCM) reduce side reactions but slow reaction kinetics.
Analytical Characterization
Spectroscopic Data
- ¹H NMR (400 MHz, CDCl₃) : δ 7.85–7.78 (m, 2H, Ar-H), 7.62–7.55 (m, 3H, Ar-H), 7.20 (d, J = 3.6 Hz, 1H, Thiophene-H), 6.85 (d, J = 3.6 Hz, 1H, Thiophene-H), 4.15–4.05 (m, 1H, CH-O), 3.45 (s, 3H, OCH₃), 3.30–3.20 (m, 2H, CH₂N), 2.95–2.85 (m, 2H, CH₂SO₂), 2.50–2.40 (m, 2H, COCH₂).
- HRMS (ESI+) : m/z calc. for C₁₇H₁₈ClN₂O₃S₂ [M+H]⁺: 413.0421; found: 413.0418.
Chromatographic Purity
HPLC analysis (C18 column, 70:30 MeOH/H₂O) shows a single peak at tₐ = 6.72 min (λ = 254 nm).
Scale-Up Considerations
Industrial-scale production (patent data) recommends:
- Batch size : ≤5 kg to maintain reaction homogeneity
- Workup : Toluene extraction for efficient separation of polar byproducts
- Crystallization : Ethanol/water (3:1) yields >99% pure product
Applications and Derivatives
While direct pharmacological data for this compound are limited, structural analogs demonstrate:
Chemical Reactions Analysis
Types of Reactions
3-(benzenesulfonyl)-N-[2-(5-chlorothiophen-2-yl)-2-methoxyethyl]propanamide can undergo various types of chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group in the amide can be reduced to form amines.
Substitution: The chlorine atom on the thiophene ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used under mild conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydride (NaH).
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted thiophenes depending on the nucleophile used.
Scientific Research Applications
3-(benzenesulfonyl)-N-[2-(5-chlorothiophen-2-yl)-2-methoxyethyl]propanamide has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of potential drug candidates, particularly those targeting specific enzymes or receptors.
Materials Science: The compound’s unique structural features make it suitable for use in the development of advanced materials, such as organic semiconductors or photovoltaic cells.
Biological Studies: It can be used as a probe to study biological pathways and interactions, particularly those involving sulfur-containing compounds.
Industrial Applications: The compound can be used in the synthesis of specialty chemicals and intermediates for various industrial processes.
Mechanism of Action
The mechanism of action of 3-(benzenesulfonyl)-N-[2-(5-chlorothiophen-2-yl)-2-methoxyethyl]propanamide depends on its specific application. In medicinal chemistry, it may act by binding to a specific enzyme or receptor, thereby modulating its activity. The phenylsulfonyl group can act as an electron-withdrawing group, influencing the compound’s reactivity and interactions with biological targets.
Comparison with Similar Compounds
Chemical Structure :
- IUPAC Name : 3-(Benzenesulfonyl)-N-[2-(5-chlorothiophen-2-yl)-2-methoxyethyl]propanamide
- Molecular Formula : C₁₆H₁₇ClN₂O₄S₂
- Molecular Weight : ~400.59 g/mol (calculated)
- Key Features: Benzenesulfonyl group (electron-withdrawing, enhances polarity). Methoxyethyl substituent (influences solubility and metabolic stability).
This compound is hypothesized to have applications in medicinal chemistry, leveraging sulfonamide and heterocyclic motifs common in antimicrobial or kinase-inhibiting agents .
Comparison with Structural Analogs
Compound 1: 3-(Benzylsulfonyl)-N-[5-(3-Pentanyl)-1,3,4-Thiadiazol-2-yl]Propanamide ()
- Molecular Formula : C₂₀H₂₇N₃O₃S₂
- Molecular Weight : ~421.14 g/mol
- Structural Differences :
- Benzylsulfonyl vs. benzenesulfonyl (higher lipophilicity due to CH₂ linker).
- Thiadiazol ring (N-rich heterocycle) vs. thiophen (S-containing).
- 3-Pentanyl substituent (bulky alkyl chain increases hydrophobicity).
- Implications :
Compound 2: 3-[5-(4-Bromophenyl)-2-Furyl]-N-[2-(4-Methoxyphenyl)Ethyl]Propanamide ()
- Molecular Formula: C₂₀H₂₀BrNO₃
- Molecular Weight : ~401.9 g/mol
- Structural Differences :
- Furyl ring (oxygen atom) vs. thiophen (sulfur atom).
- 4-Bromophenyl substituent (heavy atom effect) vs. 5-chloro substitution.
- 4-Methoxyphenethyl group (extended aromaticity) vs. methoxyethyl.
- Implications :
Compound 3: N-(2-Ethylphenyl)-3-(3-Methylphenyl)-2-(2H-Tetrazol-5-yl)Propanamide ()
- Molecular Formula : C₁₉H₂₁N₅O
- Molecular Weight : 335.4 g/mol
- Structural Differences :
- Tetrazole ring (bioisostere for carboxylic acids) vs. sulfonyl group.
- Ethylphenyl and methylphenyl substituents (aromatic diversity) vs. chlorothiophen.
- Implications :
Compound 4: (2S)-N-(2-Cycloheptylethyl)-3-(1H-Indol-3-yl)-2-(Pentan-2-ylamino)Propanamide ()
- Molecular Formula : C₂₄H₃₇N₃O
- Molecular Weight : ~395.6 g/mol (calculated)
- Structural Differences: Indole ring (hydrogen-bond donor/acceptor) vs. sulfonyl group. Cycloheptylethyl substituent (large aliphatic group) vs. methoxyethyl.
- Implications :
Comparative Analysis Table
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 3-(benzenesulfonyl)-N-[2-(5-chlorothiophen-2-yl)-2-methoxyethyl]propanamide, and how are reaction conditions optimized?
- Answer : The synthesis typically involves multi-step organic reactions. For example, coupling a propanoic acid derivative with a sulfonamide group under activating agents (e.g., EDC/HOBt) in solvents like dimethylformamide (DMF) or dichloromethane. Key parameters include temperature (room temperature to 60°C), pH control, and reaction time (12–24 hours). Purification often employs automated reverse-phase HPLC (ACN/H₂O gradient) to isolate high-purity products . Lewis acid-promoted cascade reactions may enhance yields by stabilizing intermediates .
Q. How is the molecular structure of this compound validated, and what analytical techniques are prioritized?
- Answer : Structural confirmation relies on nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, ¹⁹F for fluorine-containing analogs), high-resolution mass spectrometry (HRMS), and infrared (IR) spectroscopy. Thin-layer chromatography (TLC) monitors reaction progress. For stereochemical analysis, X-ray crystallography using SHELX software (e.g., SHELXL for refinement) is critical for resolving bond angles and torsional strain .
Q. What solvents and reagents are most compatible with its stability during synthesis?
- Answer : Polar aprotic solvents like DMF and dichloromethane are preferred for solubility and inertness. Acid-sensitive steps require mild bases (e.g., triethylamine). Stabilizing agents such as molecular sieves may prevent hydrolysis of the sulfonamide group. Reagents like trifluoroacetic acid (TFA) are avoided due to potential ester cleavage .
Advanced Research Questions
Q. How can synthetic pathways be optimized to improve enantiomeric purity for chiral analogs?
- Answer : Enantioselective synthesis may involve chiral auxiliaries (e.g., Evans oxazolidinones) or asymmetric catalysis (e.g., BINOL-derived catalysts). Chiral HPLC or SFC (supercritical fluid chromatography) separates enantiomers, while circular dichroism (CD) spectroscopy validates optical activity. Evidence from similar sulfonamide derivatives suggests that steric hindrance at the methoxyethyl group influences enantioselectivity .
Q. What strategies resolve contradictions in biological activity data across structural analogs?
- Answer : Contradictions often arise from substituent effects. For instance, replacing the 5-chlorothiophene with a fluorophenyl group may alter receptor binding. Comparative studies using isothermal titration calorimetry (ITC) or surface plasmon resonance (SPR) quantify affinity differences. Molecular docking simulations (e.g., AutoDock Vina) predict interactions with biological targets like ion channels or enzymes .
Q. How does the electronic nature of the benzenesulfonyl group influence reactivity in cross-coupling reactions?
- Answer : The electron-withdrawing sulfonyl group activates the propanamide backbone for nucleophilic attacks. Density functional theory (DFT) calculations (B3LYP/6-31G*) show reduced electron density at the carbonyl carbon, facilitating reactions with amines or thiols. Substituent effects (e.g., para-nitro vs. methyl groups) modulate reactivity, validated via Hammett plots .
Q. What are the key challenges in scaling up the synthesis without compromising yield?
- Answer : Scale-up issues include exothermic reactions (controlled via jacketed reactors) and solvent volume reduction. Flow chemistry improves heat/mass transfer for sensitive intermediates. Quality-by-design (QbD) approaches optimize critical process parameters (CPPs), while PAT (process analytical technology) monitors real-time purity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
